molecular formula C13H13ClO3 B1603787 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid CAS No. 887978-71-4

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Cat. No.: B1603787
CAS No.: 887978-71-4
M. Wt: 252.69 g/mol
InChI Key: RTHQIXYCYJHTTI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound characterized by a cyclohexane ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: The synthesis typically begins with the chlorination of benzene to form 3-chlorobenzene. This is followed by a Friedel-Crafts acylation reaction to introduce the cyclohexanone moiety.

    Cyclohexanone Derivative Formation: The cyclohexanone derivative is then subjected to a carboxylation reaction, often using carbon dioxide under high pressure and temperature, to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production may involve continuous flow processes to ensure high yield and purity. Catalysts such as aluminum chloride are commonly used in the Friedel-Crafts acylation step, and high-pressure reactors are employed for the carboxylation process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: Formation of 1-(3-chlorophenyl)-4-hydroxycyclohexanecarboxylic acid.

    Reduction: Formation of 1-(3-chlorophenyl)-4-hydroxycyclohexanecarboxylic acid.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Chemistry:

    Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.

    Materials Science: Employed in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.

    Biochemistry: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry:

    Agrochemicals: Utilized in the development of herbicides and pesticides.

    Cosmetics: Incorporated into formulations for its potential skin-conditioning properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The carboxylic acid group can form hydrogen bonds with active site residues of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic Acid: Bromine substituent instead of chlorine.

    1-(3-Chlorophenyl)-4-hydroxycyclohexanecarboxylic Acid: Hydroxyl group instead of a ketone.

Uniqueness: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. The ketone group also provides a site for further chemical modifications, enhancing its versatility in synthetic applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHQIXYCYJHTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607354
Record name 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887978-71-4
Record name 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Reactant of Route 2
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Reactant of Route 3
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Reactant of Route 4
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Reactant of Route 5
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Reactant of Route 6
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

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